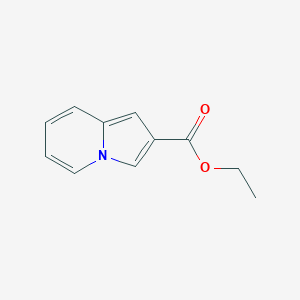

Ethyl Indolizine-2-carboxylate

Übersicht

Beschreibung

Ethyl Indolizine-2-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Indolizine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the indolizine ring. The reaction conditions often include heating and the use of solvents like ethanol or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as chromatography, are often employed to achieve high-quality products.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl Indolizine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the indolizine ring can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine oxides, while substitution reactions can produce a variety of functionalized indolizine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis:

Ethyl Indolizine-2-carboxylate serves as a crucial building block in the synthesis of complex organic molecules and heterocyclic compounds. Its reactivity allows for the formation of various derivatives through alkylation and cyclization processes. For instance, successful alkylations have been achieved using aqueous KOH in acetone, leading to the synthesis of N-alkylated derivatives .

Synthetic Routes:

The synthesis often involves methodologies such as the Baylis-Hillman reaction, which facilitates the formation of 2-substituted indolizines. The compound can also be synthesized through catalytic carbonylative methods, enhancing its applicability in creating indolizine fluorophores .

Biological Activities

Anticancer Properties:

Research has shown that indolizine derivatives, including this compound, exhibit promising anticancer activities. For example, certain derivatives have demonstrated significant inhibitory effects on cyclooxygenase-2 (COX-2), an important target in cancer therapy .

Antimicrobial and Antiviral Activities:

The compound has been investigated for its antimicrobial and antiviral properties. Studies indicate that indolizines can inhibit various pathogens, making them potential candidates for developing new antibiotics and antiviral agents .

Mechanism of Action:

The mechanism involves binding to specific biological targets, leading to alterations in their functions. This has been observed in studies focusing on COX-2 inhibition, where hydrophobic interactions play a critical role in the compound's efficacy .

Pharmaceutical Applications

Drug Discovery:

this compound is explored as a lead compound in drug discovery due to its diverse biological activities. Its derivatives have shown potential as anti-inflammatory agents and can be optimized for better therapeutic outcomes .

Case Studies:

A notable study evaluated several indolizine derivatives for COX-2 inhibitory activity, revealing that some compounds exhibited IC50 values comparable to established drugs like indomethacin. This highlights the potential of these compounds in developing new anti-inflammatory medications .

Industrial Applications

Production of Agrochemicals:

In addition to pharmaceutical applications, this compound is utilized in the production of agrochemicals and specialty chemicals. Its ability to form complex structures makes it valuable in creating effective agricultural products .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for organic molecules | Effective in alkylation and cyclization reactions |

| Biological Activity | Anticancer, antimicrobial, antiviral | Significant COX-2 inhibition; potential antibiotic properties |

| Pharmaceuticals | Lead compound in drug discovery | Comparable efficacy to established anti-inflammatory drugs |

| Industrial Chemistry | Production of agrochemicals | Valuable for creating effective agricultural products |

Wirkmechanismus

The mechanism of action of Ethyl Indolizine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Indole-2-carboxylate: Shares a similar core structure but lacks the ethyl group.

Indoline-2-carboxylate: A reduced form of indole-2-carboxylate with different reactivity.

Ethyl Indoline-2-carboxylate: Similar to Ethyl Indolizine-2-carboxylate but with a different ring structure.

Uniqueness: this compound is unique due to its specific indolizine ring structure, which imparts distinct chemical and biological properties

Biologische Aktivität

Ethyl Indolizine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound belongs to the indolizine family, which has been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects. The compound's structure allows it to interact with multiple biochemical pathways, making it a valuable candidate for drug development.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Here are some key mechanisms:

- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and pain signaling. Studies indicate that derivatives of this compound exhibit COX-2 inhibition with IC50 values comparable to established drugs like indomethacin .

- Receptor Antagonism : Some derivatives act as antagonists for the CRTH2 receptor, which is involved in allergic responses and asthma. This suggests potential therapeutic applications in treating allergic diseases.

- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : this compound derivatives have been identified as promising inhibitors of IDO, an enzyme linked to immune regulation and tumor progression.

Anticancer Properties

This compound has demonstrated notable anticancer activities. Research indicates that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

- Cell Cycle Arrest : Compounds derived from this compound have been shown to arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation.

- Inhibition of Tumor Growth : Studies have reported that these compounds can significantly reduce tumor size in animal models.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are primarily linked to its ability to inhibit COX-2 and reduce pro-inflammatory cytokines like TNF-α and IL-6.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 5.84 | COX-2 |

| Indomethacin | 6.84 | COX-2 |

This table illustrates the comparative efficacy of this compound against COX-2 compared to a standard anti-inflammatory drug.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains and fungi, making it a candidate for further exploration in antibiotic development.

Case Studies

- COX-2 Inhibition Study : A study evaluated several indolizine derivatives for their ability to inhibit COX-2. The results indicated that certain derivatives exhibited potent inhibitory activity, suggesting their potential as anti-inflammatory agents .

- Fluorescent Probe Development : Another case study involved the synthesis of indolizine-based fluorescent probes for biological imaging, demonstrating the versatility of this compound derivatives in different scientific applications .

Eigenschaften

IUPAC Name |

ethyl indolizine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)9-7-10-5-3-4-6-12(10)8-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWGRWMQFFGAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460133 | |

| Record name | Ethyl Indolizine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153274-63-6 | |

| Record name | Ethyl Indolizine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of the substituent at the 2-position in the synthesis of Ethyl Indolizine-2-carboxylate?

A1: The research [] highlights the synthesis of 2-substituted indolizines, with this compound being a specific example. The study demonstrates that the substituent at the 2-position originates from the starting materials used in the Baylis-Hillman reaction. [] In this case, using an acrylate ester in the Baylis-Hillman reaction with pyridine-2-carboxaldehyde leads to the formation of the this compound after subsequent acetylation and thermal cyclization steps. [] The study focuses on understanding the kinetics and mechanism of this cyclization process and how different substituents influence the reaction rate. []

Q2: Does the research provide information about the activation energy required for the formation of this compound?

A2: Yes, the research includes a kinetic study involving variable temperature experiments to determine the activation parameters for the formation of this compound. [] This information helps understand the energy barrier that needs to be overcome for the cyclization reaction to occur and provides insights into the reaction mechanism. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.